molecular formula C7H8KNO2 B12855670 Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate

Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B12855670
M. Wt: 177.24 g/mol
InChI Key: QZQSAYSBVINPAO-UHFFFAOYSA-M
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Description

Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its two methyl groups at the 4 and 5 positions and a carboxylate group at the 2 position, making it a derivative of pyrrole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with suitable amines in the presence of a catalyst such as iron (III) chloride . This reaction typically occurs under mild conditions and yields the desired pyrrole derivative in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the potassium ion also influences its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H8KNO2

Molecular Weight

177.24 g/mol

IUPAC Name

potassium;4,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H9NO2.K/c1-4-3-6(7(9)10)8-5(4)2;/h3,8H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

QZQSAYSBVINPAO-UHFFFAOYSA-M

Canonical SMILES

CC1=C(NC(=C1)C(=O)[O-])C.[K+]

Origin of Product

United States

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